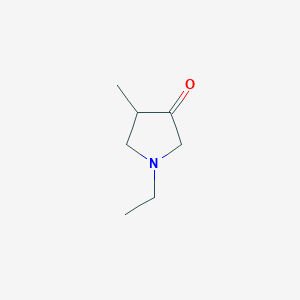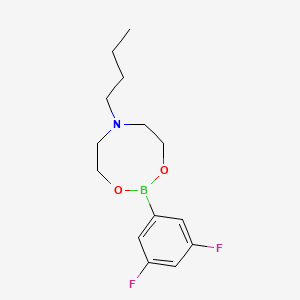
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane
Descripción general
Descripción
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane, also known as 6-BDF-1,3,6,2-DDB, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a dioxazaborocane, which is an organoboron compound composed of carbon, oxygen, and boron atoms. 6-BDF-1,3,6,2-DDB has unique properties that make it a promising candidate for various scientific and medical applications.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- Ortho-functionalized Arylboronic Acids and Benzo[c][2,1]oxaboroles Synthesis : The compound is used in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which display a high rotational barrier around the Caryl bond. This process involves the ortho-lithiated derivative of protected phenylboronic acid and presents a practical approach to these compounds, showcasing its utility in complex organic synthesis (Da̧browski et al., 2007).
- Halogenated Arylboronic Acids Production : The compound is pivotal in the synthesis of functionalized halogenated arylboronic acids through deprotonative lithiation and subsequent reactions with electrophiles. This indicates its importance in producing a range of boronic acid derivatives (Durka et al., 2009).
Structural Studies and Material Development
- Boron-Lithium Bimetallic Intermediates and Arylboronic Acids : The compound's behavior in Br/Li exchange reactions and the successful generation of dilithiophenyl boronate species demonstrate its utility in creating bimetallic intermediates and functionalized arylboronic acids. This is critical for developing new materials and understanding the reactivity of boronate groups (Durka et al., 2013).
- Heterocyclic Systems Formation : The conversion into lithio derivatives and subsequent reactions highlight the compound's role in synthesizing heterocyclic systems like pyridoxaboroles, which are essential in creating complex molecular structures with unique bonding and structural motifs (Steciuk et al., 2015).
Molecular Structure and Conformation
- Investigation of Chiral Vinyldioxazaborocanes : The compound's derivatives have been studied for their potential in asymmetric reactions, focusing on the N-B donor-acceptor bond length and its implications for molecular conformation and reactivity (Olmstead et al., 2006).
- Boron-Nitrogen Interaction Studies : Arylboronic azaesters' structural and physicochemical properties are heavily influenced by the properties of the B-N bond. The compound serves as a model to study this interaction, which is crucial for understanding the molecular behavior and reactivity of boronic compounds (Durka et al., 2010).
Propiedades
IUPAC Name |
6-butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BF2NO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLQPZPVJFHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)
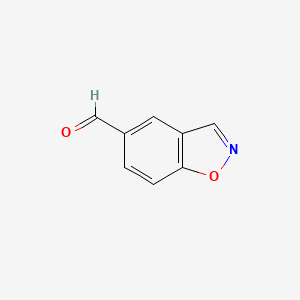
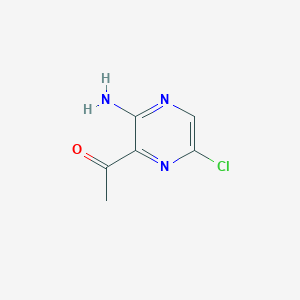
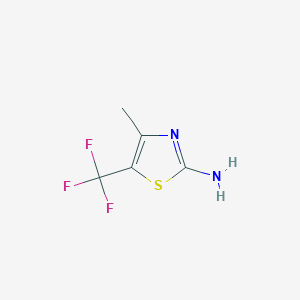
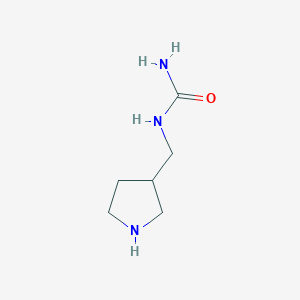
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
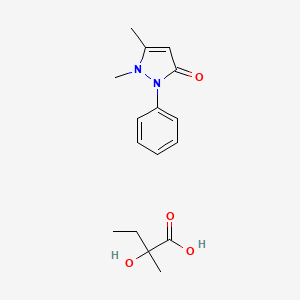
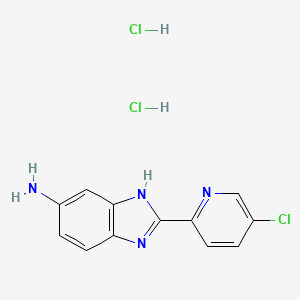
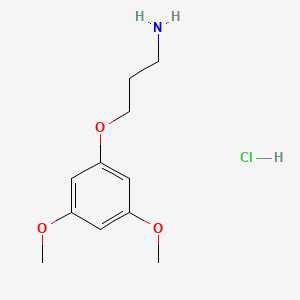
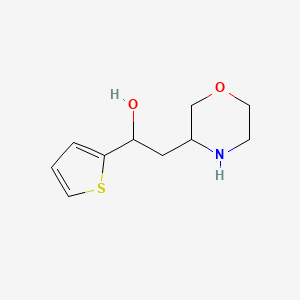
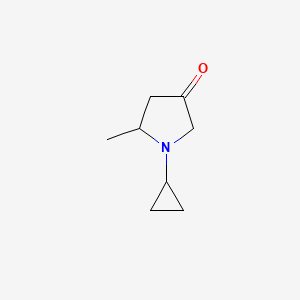
![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)
